2-((3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl)thio)-N-cyclohexylacetamide
Description
2-((3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl)thio)-N-cyclohexylacetamide is a heterocyclic compound featuring a pyridine core substituted with cyano, trifluoromethyl, and thiophen-2-yl groups. The thioether linkage connects the pyridine moiety to an acetamide group with a cyclohexyl substituent. The compound’s synthesis typically involves multi-step reactions, such as nucleophilic substitution for the thioether bond and cyclization for the pyridine ring formation .
Properties
IUPAC Name |
2-[3-cyano-6-thiophen-2-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-cyclohexylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3OS2/c20-19(21,22)14-9-15(16-7-4-8-27-16)25-18(13(14)10-23)28-11-17(26)24-12-5-2-1-3-6-12/h4,7-9,12H,1-3,5-6,11H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKZIUAEHDGGMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CS3)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl)thio)-N-cyclohexylacetamide (CAS Number: 330645-53-9) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C13H7F3N2O2S2
- Molecular Weight : 344.33 g/mol
- Structure : The compound features a pyridine ring with trifluoromethyl and cyano substituents, linked to a thiophene moiety and a cyclohexylacetamide group.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the thiophene and pyridine rings suggests potential interactions with protein kinases and other enzyme systems.
Pharmacological Activity
- Antitumor Activity : Preliminary studies indicate that this compound may exhibit antitumor properties. It has been shown to inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory activity in vitro, potentially through the inhibition of pro-inflammatory cytokines.
- Neuroprotective Effects : There is emerging evidence suggesting that this compound may have neuroprotective effects, which could be beneficial in neurodegenerative diseases.
Study 1: Antitumor Efficacy
A study evaluated the effect of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined for specific cell lines.
Study 2: Anti-inflammatory Mechanism
In another investigation, the compound was tested for its ability to modulate inflammatory responses in macrophages. The results showed a decrease in the secretion of TNF-alpha and IL-6 upon treatment with the compound, suggesting a potential mechanism for its anti-inflammatory effects.
Study 3: Neuroprotective Potential
Research focusing on neuroprotection revealed that the compound could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests its potential application in treating conditions like Alzheimer’s disease.
Data Summary Table
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Observations :
- Cyclohexyl vs. Aromatic Acetamide Groups : The cyclohexyl group in the target compound enhances lipophilicity and may improve membrane permeability compared to aromatic acetamide derivatives (e.g., phenyl, difluorophenyl) .
- Thiophene vs. Phenyl/Pyrimidine Moieties : The thiophen-2-yl group contributes to π-π stacking interactions in biological systems, distinct from the planar phenyl or pyrimidine groups in analogs like N-Phenethyl-2-((4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetamide .
- Trifluoromethyl Group: This electron-withdrawing group increases oxidative stability and bioavailability compared to non-fluorinated analogs (e.g., 2-((3-Cyano-4-phenyldihydroxy-pyridin)thio)-N-(2-methylphenyl)acetamide) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
